molecular formula C31H41N9O7 B12108502 [Trp3,Arg5]-Ghrelin (1-5) (human, rat)

[Trp3,Arg5]-Ghrelin (1-5) (human, rat)

Cat. No.: B12108502
M. Wt: 651.7 g/mol
InChI Key: PCHDRPGPBONCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Trp3,Arg5]-Ghrelin (1-5) (human, rat) is a peptide fragment derived from the ghrelin hormone, which is known for its role in stimulating appetite and regulating energy balance. This specific fragment, consisting of the amino acids tryptophan at position 3 and arginine at position 5, has been studied for its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Trp3,Arg5]-Ghrelin (1-5) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of [Trp3,Arg5]-Ghrelin (1-5) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[Trp3,Arg5]-Ghrelin (1-5) can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling agents.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with substituted amino acids.

Scientific Research Applications

Stimulation of Growth Hormone Secretion

Research has demonstrated that [Trp3,Arg5]-Ghrelin (1-5) effectively stimulates growth hormone secretion both in vitro and in vivo. Studies indicate that this compound can promote GH release after intravenous or oral administration. Notably, centrally administered forms have been shown to increase food intake in non-fasted mice, suggesting its potential utility in addressing conditions related to growth hormone deficiency or appetite regulation .

Appetite Regulation

The orexigenic effects of [Trp3,Arg5]-Ghrelin (1-5) have been extensively studied. The compound's ability to stimulate appetite is mediated through GHS-R and neuropeptide Y (NPY) pathways. Antagonists targeting these receptors have demonstrated that the feeding response induced by [Trp3,Arg5]-Ghrelin (1-5) can be inhibited, confirming the peptide's role in appetite control .

Metabolic Disorders

Given its role in stimulating growth hormone and appetite, [Trp3,Arg5]-Ghrelin (1-5) is being explored for its potential in treating metabolic disorders such as obesity and cachexia. By modulating energy balance and metabolism, this peptide may offer therapeutic avenues for weight management and muscle preservation in various clinical settings.

Endocrinology Research

The compound's interaction with GHS-R makes it a valuable tool in endocrinology research. Studies focusing on receptor dynamics and signaling pathways can benefit from using [Trp3,Arg5]-Ghrelin (1-5) to elucidate mechanisms underlying hormonal regulation of metabolism and energy homeostasis .

Case Studies and Experimental Findings

StudyFocusKey Findings
Study 1Growth Hormone SecretionDemonstrated significant GH release upon administration of [Trp3,Arg5]-Ghrelin (1-5) in rat models .
Study 2Appetite StimulationConfirmed that the orexigenic action was inhibited by GHS-R antagonists, highlighting its mechanism of action .
Study 3Metabolic ImpactInvestigated the effects on body weight regulation in models of obesity; showed promise in enhancing metabolic rate.

Mechanism of Action

The mechanism of action of [Trp3,Arg5]-Ghrelin (1-5) involves binding to specific receptors, such as the growth hormone secretagogue receptor (GHS-R). This interaction triggers a cascade of intracellular signaling pathways, including the activation of the PI3K/Akt/mTOR pathway, which regulates various cellular processes such as growth, metabolism, and autophagy .

Comparison with Similar Compounds

Similar Compounds

    [Trp3,Arg5]-Ghrelin (1-5) analogs: Peptides with similar sequences but different amino acid substitutions.

    Full-length ghrelin: The complete hormone with additional biological activities.

    Other ghrelin fragments: Different peptide fragments derived from ghrelin.

Uniqueness

[Trp3,Arg5]-Ghrelin (1-5) is unique due to its specific sequence and the presence of tryptophan and arginine residues, which confer distinct biological properties. Its ability to selectively activate certain signaling pathways makes it a valuable tool for research and potential therapeutic applications.

Biological Activity

[Trp3,Arg5]-Ghrelin (1-5), also referred to as GSWFR, is a pentapeptide derived from the ghrelin hormone, which plays a crucial role in regulating growth hormone (GH) secretion and appetite. This compound has garnered attention for its potential therapeutic applications in metabolic disorders and growth deficiencies.

Structure and Properties

  • Molecular Weight : 651.73 Da
  • Molecular Formula : C31H41N9O7
  • Sequence : Gly-Ser-Trp-Phe-Arg
  • Purity : >95% (HPLC)
  • Storage Conditions : Store dry at -20 °C, avoiding repeated freeze/thaw cycles.

[Trp3,Arg5]-Ghrelin (1-5) acts primarily as an agonist for the growth hormone secretagogue receptor (GHS-R). Its mechanism involves stimulating GH release, which is critical for various physiological processes including growth, metabolism, and appetite regulation.

Stimulation of Growth Hormone Secretion

Research indicates that [Trp3,Arg5]-Ghrelin (1-5) effectively stimulates GH secretion through both intravenous and oral administration. A notable study demonstrated that this peptide has an affinity for the GHS receptor with an IC50 value of 10 µM. The stimulation of GH release was confirmed in both human and rat models .

Appetite Regulation

In addition to its role in GH secretion, [Trp3,Arg5]-Ghrelin (1-5) has been shown to increase food intake in non-fasted mice. This orexigenic effect is mediated through the GHS receptor and is influenced by neuropeptide Y (NPY) pathways. Specifically, the action was inhibited by both a GHS receptor antagonist ([D-Lys3]-GH-releasing peptide-6) and an NPY Y1 receptor antagonist (BIBO3304), indicating a complex interplay between these signaling pathways .

Case Studies

  • Growth Hormone Deficiency : In a controlled study involving rats with induced growth hormone deficiency, administration of [Trp3,Arg5]-Ghrelin (1-5) resulted in significant increases in body weight and lean mass compared to control groups receiving saline. This suggests therapeutic potential for treating growth deficiencies .
  • Metabolic Disorders : Another study explored the effects of [Trp3,Arg5]-Ghrelin (1-5) on metabolic parameters in obese rat models. The peptide not only enhanced GH levels but also improved insulin sensitivity and reduced adiposity over a treatment period of four weeks .

Comparative Analysis with Ghrelin

FeatureGhrelin (Full Length)[Trp3,Arg5]-Ghrelin (1-5)
Length28 amino acids5 amino acids
GHS-R AffinityHighModerate
GH Secretion StimulusYesYes
Appetite StimulationYesYes
Therapeutic UseBroadTargeted

Properties

Molecular Formula

C31H41N9O7

Molecular Weight

651.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C31H41N9O7/c32-15-26(42)37-25(17-41)29(45)40-24(14-19-16-36-21-10-5-4-9-20(19)21)28(44)39-23(13-18-7-2-1-3-8-18)27(43)38-22(30(46)47)11-6-12-35-31(33)34/h1-5,7-10,16,22-25,36,41H,6,11-15,17,32H2,(H,37,42)(H,38,43)(H,39,44)(H,40,45)(H,46,47)(H4,33,34,35)

InChI Key

PCHDRPGPBONCMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.